Allyl methyl carbonate

Descripción

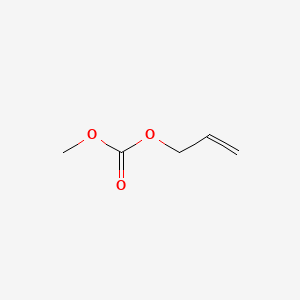

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLVIDQQTOMBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30109313 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-83-2 | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35466-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, methyl 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035466832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-propen-1-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30109313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Methyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Allyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allyl methyl carbonate (CAS No: 35466-83-2). The information herein is compiled from various reputable sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Carbonic Acid Allyl Methyl Ester, Methyl prop-2-enyl carbonate[1]

-

Molecular Formula: C₅H₈O₃[2]

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in various chemical syntheses. Below is a summary of its key physical constants.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [4][] |

| Boiling Point | 131 °C at 760 mmHg59-60 °C at 35 mmHg | [4][3][6][7] |

| Density | 1.022 g/mL at 25 °C1.03 (Specific Gravity 20/20) | [2][3][6][4] |

| Refractive Index | n20/D 1.4061.41 | [3][6][7][1][4] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [2][4] |

| Vapor Pressure | 5.4 ± 0.2 mmHg at 25°C | [8] |

| Melting Point | Not available | [8] |

| Solubility | No information available | [2] |

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not detailed in the provided literature, standard laboratory procedures are employed for these measurements. A generalized workflow for characterizing the physical properties of a liquid chemical compound is outlined below.

Safety Information

This compound is a flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including safety goggles and gloves, should be used when handling this chemical.[2] It should be stored in a well-ventilated place and kept cool.[4]

Concluding Remarks

This guide provides essential physical property data for this compound, intended to support laboratory research and development activities. The presented data, sourced from various chemical suppliers and safety data sheets, offers a reliable foundation for its application in chemical synthesis and other scientific endeavors. Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound | 35466-83-2 | TCI AMERICA [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. 烯丙基甲基碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 35466-83-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. This compound, CAS No. 35466-83-2 - iChemical [ichemical.com]

- 8. This compound | CAS#:35466-83-2 | Chemsrc [chemsrc.com]

Core Principles: Transesterification for Allyl Methyl Carbonate Synthesis

An In-depth Technical Guide to the Synthesis of Allyl Methyl Carbonate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (AMC) through transesterification. This compound is a valuable reagent in organic synthesis, notably in palladium-catalyzed reactions for the introduction of the allyl group.[1][2] This document details the core chemical principles, various catalytic systems, experimental protocols, and key reaction parameters.

The synthesis of this compound via transesterification involves the reaction of a dialkyl carbonate, most commonly dimethyl carbonate (DMC), with allyl alcohol. This equilibrium-driven reaction is catalyzed by a base or an acid, with base catalysts being more prevalent. The process exchanges the methyl group of DMC with the allyl group of allyl alcohol, yielding this compound and methanol as a byproduct. To drive the equilibrium towards the product side, the removal of methanol is a common strategy.[1][3]

The overall reaction can be represented as:

CH₃OC(O)OCH₃ + CH₂=CHCH₂OH ⇌ CH₃OC(O)OCH₂CH=CH₂ + CH₃OH (Dimethyl Carbonate + Allyl Alcohol ⇌ this compound + Methanol)

Reaction Mechanism

The base-catalyzed transesterification generally proceeds through the following steps:

-

Deprotonation: The basic catalyst deprotonates the allyl alcohol to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The resulting allyl alkoxide attacks the carbonyl carbon of the dimethyl carbonate.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating a methoxide ion, which then gets protonated by the alcohol or a proton source to regenerate the catalyst and form methanol.

Catalytic Systems

A variety of catalysts have been effectively employed for the synthesis of this compound. The choice of catalyst significantly influences reaction efficiency, selectivity, and conditions.

-

Homogeneous Base Catalysts: Simple inorganic bases like potassium carbonate (K₂CO₃) are effective and commonly used.[1][3] Sodium and potassium alkoxides have also demonstrated high efficiency in this transesterification.[4]

-

Heterogeneous Catalysts: Solid catalysts offer advantages in terms of separation and reusability. Sodium aluminate has been shown to be a particularly effective heterogeneous catalyst.[1] Other solid base catalysts, such as KOH supported on molecular sieves, have also been investigated for similar transesterification reactions.[4]

-

Palladium-Based Catalysts: While more commonly associated with the subsequent use of this compound, palladium catalysts like palladium tetrakis(triphenylphosphine) can be involved in related syntheses.[1][2]

-

Phase-Transfer Catalysts (PTC): Polystyrene-bound benzyl-tri-n-butylphosphonium chloride is an example of a phase-transfer catalyst used in the synthesis of this compound, particularly in reactions involving allyl chloride and dimethyl carbonate.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound via transesterification and related methods.

Table 1: Homogeneous Catalysis of Dimethyl Carbonate and Allyl Alcohol

| Catalyst | Allyl Alcohol (mol) | Dimethyl Carbonate (mol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ | 7.27 | 23.6 | 7.3 mmol | 90 | 10 | Not Specified | [1][3] |

| Sodium Alkoxide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 69 (transesterification degree) | [4] |

Table 2: Phase-Transfer Catalysis of Allyl Chloride and Dimethyl Carbonate

| Catalyst | Allyl Chloride (mol) | Dimethyl Carbonate (mol) | Catalyst Loading (g) | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |

| Polystyrene-bound benzyl-tri-n-butylphosphonium chloride | 1.0 | 1.0 | 15 | 150 | 600 (CO₂) | 6 | 23.8 | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate

This protocol is based on the reaction of allyl alcohol with dimethyl carbonate using potassium carbonate as the catalyst.[1][3]

Materials:

-

Allyl alcohol (422 g, 7.27 mol)

-

Dimethyl carbonate (2120 g, 23.6 mol)

-

Potassium carbonate (1.0 g, 7.3 mmol)

-

Silica gel

Equipment:

-

5-liter four-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

-

Short column for filtration

Procedure:

-

Charge the 5-liter four-necked flask with allyl alcohol (422 g), dimethyl carbonate (2120 g), and potassium carbonate (1.0 g).

-

Heat the mixture to 90°C under reflux with continuous agitation.

-

During the reaction, continuously remove the methanol byproduct.

-

Maintain the reaction for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the potassium carbonate catalyst by passing the reaction mixture through a short column of silica gel.

-

Purify the resulting product by distillation to obtain this compound.

Protocol 2: Synthesis using a Phase-Transfer Catalyst

This protocol describes the synthesis from allyl chloride and dimethyl carbonate using a polystyrene-bound phosphonium salt as a phase-transfer catalyst.[5]

Materials:

-

Allyl chloride (76.5 g, 1.0 mole)

-

Dimethyl carbonate (90.0 g, 1.0 mole)

-

Polystyrene-bound benzyl-tri-n-butylphosphonium chloride (15 g)

-

p-Methoxyphenol (0.5 g, 0.004 mole)

Equipment:

-

High-pressure reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Combine the polymeric catalyst (15 g), allyl chloride (76.5 g), dimethyl carbonate (90.0 g), and p-methoxyphenol (0.5 g) in a high-pressure reactor.

-

Pressurize the reactor with carbon dioxide to 600 psi.

-

Heat the reactor to 150°C and maintain for 6 hours.

-

After the reaction period, cool the reactor to room temperature and vent the CO₂ pressure.

-

Separate the solid catalyst from the reaction mixture by filtration.

-

Isolate the this compound from the filtrate by distillation. This procedure also yields diallyl carbonate as a byproduct.

Visualizations

Transesterification Reaction Pathway

Caption: General reaction scheme for the base-catalyzed transesterification of dimethyl carbonate with allyl alcohol.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Influence of Reaction Parameters

Caption: Logical relationship of key reaction parameters influencing the synthesis outcome.

References

- 1. Buy this compound | 35466-83-2 [smolecule.com]

- 2. Synthesis of allylated quinolines/isoquinolines via palladium-catalyzed cyclization–allylation of azides and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of Allyl Methyl Carbonate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms, experimental protocols, and quantitative data associated with the formation of allyl methyl carbonate from allyl alcohol. The primary focus is on the transesterification reaction with dimethyl carbonate, detailing both base-catalyzed and acid-catalyzed pathways.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from allyl alcohol and dimethyl carbonate proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the oxygen atom of the allyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a methoxide group that is then protonated to form methanol as a byproduct. The overall reaction is an equilibrium process. To drive the reaction towards the product, methanol is often removed as it is formed.[1]

Base-Catalyzed Transesterification

In the presence of a base, the reaction is significantly accelerated. The base deprotonates the allyl alcohol to form a more nucleophilic allyloxide anion. This anion then attacks the carbonyl carbon of dimethyl carbonate, proceeding through the addition-elimination mechanism. Common bases used for this purpose include potassium carbonate and sodium aluminate.[1][2]

The base-catalyzed mechanism can be visualized as follows:

Acid-Catalyzed Transesterification

Under acidic conditions, the carbonyl oxygen of dimethyl carbonate is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral allyl alcohol nucleophile. The subsequent steps of deprotonation and elimination of methanol lead to the formation of this compound.[1]

The acid-catalyzed pathway is illustrated in the diagram below:

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various reported syntheses.

| Catalyst | Reactants | Molar Ratio (DMC:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Potassium Carbonate (K₂CO₃) | Allyl Alcohol, Dimethyl Carbonate | ~3.25:1 | 90 | 10 | Quantitative | High | [1][3] |

| Sodium Aluminate (NaAlO₂) | Cinnamyl Alcohol, Dimethyl Carbonate | 10:1 | 90 | 8 | ~100 | >95 | [1] |

| Polystyrene-bound benzyl-tri-n-butylphosphonium chloride | Allyl Chloride, Dimethyl Carbonate | 1:1 | 150 | 6 | 23.8 (Yield) | - | [4] |

Experimental Protocols

Base-Catalyzed Synthesis using Potassium Carbonate

This protocol describes a representative synthesis of this compound using potassium carbonate as a catalyst.[1][3]

Materials:

-

Allyl alcohol (422 g, 7.27 mol)

-

Dimethyl carbonate (2120 g, 23.6 mol)

-

Potassium carbonate (1.0 g, 7.3 mmol)

-

Silica gel

Apparatus:

-

5 L four-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge the 5 L four-necked flask with allyl alcohol, dimethyl carbonate, and potassium carbonate.

-

Assemble the reflux condenser and mechanical stirrer.

-

Heat the reaction mixture to 90°C under reflux with continuous agitation for 10 hours.

-

During the reaction, continuously remove the methanol byproduct.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the potassium carbonate catalyst by passing the mixture through a short column of silica gel.

-

Purify the resulting liquid by distillation to obtain this compound.

The following diagram illustrates the general experimental workflow:

Role of Palladium Catalysis

While palladium catalysts are not the primary choice for the direct synthesis of this compound from allyl alcohol and dimethyl carbonate, they play a crucial role in subsequent reactions involving this compound. Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, utilize this compound as an efficient allylating agent for various nucleophiles.[5][6][7]

In some specialized applications, palladium catalysts are employed in the carbonylation of allyl alcohol, which can lead to the formation of various carboxylated products. However, for the specific synthesis of this compound, base-catalyzed transesterification remains the more direct and widely reported method.[8][9]

Alternative Synthesis Route

An alternative, though less common, method for the synthesis of this compound involves the reaction of allyl chloride with dimethyl carbonate in the presence of a phase-transfer catalyst and under a carbon dioxide atmosphere. This method, however, has been reported with lower yields compared to the transesterification of allyl alcohol.[4]

References

- 1. Buy this compound | 35466-83-2 [smolecule.com]

- 2. iris.unive.it [iris.unive.it]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed dearomative cyclocarbonylation of allyl alcohol for the synthesis of quinolizinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of Allyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl methyl carbonate, a key organic compound with applications in synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation: Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No. 35466-83-2) is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 5.94 | ddt | 17.2, 10.4, 5.6 | -CH=CH₂ |

| 5.36 | dq | 17.2, 1.6 | -CH=CH ₂(trans) |

| 5.26 | dq | 10.4, 1.2 | -CH=CH ₂(cis) |

| 4.62 | dt | 5.6, 1.4 | -O-CH ₂-CH= |

| 3.78 | s | - | -O-CH ₃ |

Note: Data is referenced to a typical spectrum in CDCl₃. Multiplicities and coupling constants are estimated based on typical values for allylic systems.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 155.0 | C=O (carbonate) |

| 131.8 | -C H=CH₂ |

| 119.0 | -CH=C H₂ |

| 68.5 | -O-C H₂-CH= |

| 54.8 | -O-C H₃ |

Note: Chemical shifts are predicted based on the functional groups present and are relative to a typical spectrum in CDCl₃.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2960, ~2850 | Medium | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (carbonate) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1260 | Strong | C-O stretch (asymmetric) |

| ~990, ~930 | Strong | =C-H bend (out-of-plane) |

Note: These are characteristic absorption peaks for the functional groups present in this compound.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 57 | 78.2 |

| 59 | 62.7 |

| 39 | 52.8 |

| 71 | 54.0 |

| 42 | 33.8 |

| 72 | 33.0 |

| 29 | 32.4 |

| 44 | 24.5 |

| 27 | 17.0 |

| 45 | 17.8 |

| 40 | 14.8 |

| 77 | 13.5 |

Note: Data obtained from Electron Ionization (EI) mass spectrometry.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

A standard single-pulse experiment is used with a 30° or 90° pulse angle.

-

A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

The relaxation delay between pulses should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Chemical formula and molecular weight of allyl methyl carbonate.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of allyl methyl carbonate, a versatile reagent in organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in palladium-catalyzed reactions relevant to pharmaceutical and chemical research.

Core Properties of this compound

This compound, also known as methyl prop-2-enyl carbonate, is an organic compound recognized for its utility as a chemical intermediate.[1][2] Its structure incorporates both an allyl group and a methyl carbonate moiety, making it a valuable building block in various chemical transformations.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₅H₈O₃[3][4][5][6][][8] |

| Molecular Weight | 116.12 g/mol [4][5][][8][9] |

| CAS Number | 35466-83-2[4][5] |

| Appearance | Colorless to almost colorless clear liquid[4][10][11] |

| Density | 1.022 g/mL at 25 °C[2][6][8] |

| Boiling Point | 131 °C[4]; 59-60 °C at 35 mmHg[2][6][8] |

| Flash Point | 33 °C (91.4 °F) - closed cup[2][4] |

| Refractive Index | n20/D 1.406[2][8] |

Synthesis of this compound: Experimental Protocol

The primary method for synthesizing this compound is through the transesterification of dimethyl carbonate with allyl alcohol.[1] This process is typically catalyzed by a base, such as potassium carbonate.

Protocol: Base-Catalyzed Synthesis from Allyl Alcohol and Dimethyl Carbonate [5]

This protocol is based on a reported procedure achieving high conversion and selectivity.[1][5]

Materials:

-

Allyl alcohol (422 g, 7.27 mol)

-

Dimethyl carbonate (2120 g, 23.6 mol)

-

Potassium carbonate (1.0 g, 7.3 mmol), catalyst

-

5 L four-necked flask equipped with a reflux condenser and mechanical stirrer

-

Silica gel for column chromatography

-

Distillation apparatus

Procedure:

-

Charge the 5 L four-necked flask with allyl alcohol (422 g), dimethyl carbonate (2120 g), and potassium carbonate (1.0 g).

-

Heat the reaction mixture to 90°C and maintain this temperature for 10 hours under reflux with continuous agitation.

-

Throughout the reaction, continuously remove the methanol by-product to drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the potassium carbonate catalyst by passing the reaction mixture through a short column of silica gel.

-

Purify the resulting crude product via distillation to obtain pure this compound.

Key Applications in Organic Synthesis

This compound is a key substrate in numerous palladium-catalyzed reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]

Palladium-Catalyzed Allylation: The compound serves as an efficient allylating agent for carbonucleophiles under neutral conditions.[12] In the presence of a palladium(0) catalyst, it can be used for the synthesis of:

-

Allylated Quinolines and Isoquinolines: A one-step synthesis can be achieved through the cyclization-allylation of azides with this compound.[13]

-

α-Allyl Ketones: It participates in decarboxylative allylation reactions with substrates like β-keto esters.[1]

-

Allylated Compounds: It is broadly used in palladium-catalyzed processes for the synthesis of various allylated compounds.[1]

Logical Workflow: Palladium-Catalyzed Decarboxylative Allylation

The following diagram illustrates the general workflow for the palladium-catalyzed decarboxylative allylation of a nucleophile using this compound.

Caption: Palladium-catalyzed decarboxylative allylation workflow.

Safety and Handling

This compound is a flammable liquid and vapor.[4][10][11][14][15] It is also known to cause skin and serious eye irritation.[2][4][14][15]

Precautionary Measures:

-

Handling: Use in a well-ventilated area or outdoors.[14] Keep away from heat, sparks, open flames, and hot surfaces.[4][14][15] Use explosion-proof electrical and lighting equipment and only non-sparking tools.[4][14] Ground and bond containers and receiving equipment.[4][14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][14][15] Tight-sealing safety goggles are recommended.[14]

-

Storage: Store in a cool, well-ventilated place.[4][10][11][14][15] Keep the container tightly closed.[4][10][11][14][15] It is moisture-sensitive and should be stored under an inert gas.[4][14]

-

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

References

- 1. Buy this compound | 35466-83-2 [smolecule.com]

- 2. 烯丙基甲基碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:35466-83-2 | Chemsrc [chemsrc.com]

- 4. This compound | 35466-83-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 8. This compound | 35466-83-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 35466-83-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound | 35466-83-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of allylated quinolines/isoquinolines via palladium-catalyzed cyclization–allylation of azides and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

Allyl Methyl Carbonate: A Technical Guide

CAS Number: 35466-83-2

This technical guide provides an in-depth overview of allyl methyl carbonate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] It is a flammable liquid and vapor. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 35466-83-2 | [2][][4] |

| Molecular Formula | C₅H₈O₃ | [1][2][] |

| Molecular Weight | 116.12 g/mol | [5][] |

| Density | 1.022 g/mL at 25 °C | [5][2] |

| Boiling Point | 59-60 °C at 35 mmHg | [2] |

| Refractive Index | n20/D 1.406 | |

| Flash Point | 33 °C (91.4 °F) - closed cup | [5] |

| InChI | 1S/C5H8O3/c1-3-4-8-5(6)7-2/h3H,1,4H2,2H3 | [5] |

| SMILES | COC(=O)OCC=C | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectral data is available for this compound.[6]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak at m/z 116.[7]

-

Infrared (IR) Spectroscopy: IR spectral data is also available.[8]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale preparation involves the reaction of allyl alcohol with dimethyl carbonate.[1][9]

This protocol describes a synthesis using potassium carbonate as a catalyst.[9]

Materials:

-

Allyl alcohol (422 g, 7.27 mol)

-

Dimethyl carbonate (2120 g, 23.6 mol)

-

Potassium carbonate (1.0 g, 7.3 mmol)

-

5 L four-necked flask

-

Silica gel

Procedure:

-

Charge the 5 L four-necked flask with allyl alcohol, dimethyl carbonate, and potassium carbonate.[9]

-

Heat the reaction mixture to 90°C and maintain it under reflux with agitation for 10 hours.[9]

-

Continuously remove the methanol that is formed during the reaction.[9]

-

After the reaction is complete, remove the potassium carbonate catalyst by passing the mixture through a short column of silica gel.[9]

-

Purify the resulting product by distillation to obtain this compound.[9]

Another method involves the reaction of allyl chloride with dimethyl carbonate using a polystyrene-bound benzyl-tri-n-butylphosphonium chloride catalyst.[10]

References

- 1. Buy this compound | 35466-83-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound 98 35466-83-2 [sigmaaldrich.com]

- 6. This compound(35466-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(35466-83-2) MS spectrum [chemicalbook.com]

- 8. This compound(35466-83-2) IR Spectrum [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility and Stability of Allyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl carbonate (AMC), with the chemical formula C₅H₈O₃, is a versatile organic compound utilized in a variety of chemical syntheses. Its bifunctional nature, possessing both an allyl group and a carbonate ester, makes it a valuable reagent, particularly in palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. An understanding of its solubility and stability is paramount for its effective use in research and development, especially within the pharmaceutical industry where purity, reactivity, and shelf-life are critical.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes qualitative and estimated quantitative data, detailed experimental protocols for property determination, and visual representations of relevant chemical pathways and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 59-60 °C at 35 mmHg | [1] |

| Density | 1.022 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.406 | [1] |

| Flash Point | 33 °C (closed cup) | [1] |

Solubility of this compound

The solubility of a compound is a critical parameter for its application in various chemical processes, including reaction engineering, purification, and formulation.

Qualitative Solubility

This compound is expected to be miscible with a wide range of common organic solvents due to its ester functionality and relatively small alkyl groups. This includes alcohols, ketones, ethers, and aromatic hydrocarbons. Its solubility in water is limited.

Quantitative Solubility Data (Estimated)

Table 2: Quantitative Solubility of Structurally Similar Carbonates

| Solvent | Solute | Temperature (°C) | Solubility | Reference(s) |

| Water | Dimethyl Carbonate | 20 | ~139 g/L | [2] |

| Water | Diethyl Carbonate | 25 | Insoluble | [1] |

| Ethanol | Dimethyl Carbonate | Ambient | Miscible | [3] |

| Acetone | Dimethyl Carbonate | Ambient | Miscible | [3] |

| Toluene | Diethyl Carbonate | Ambient | Soluble | [4] |

Based on this data, it is reasonable to infer that this compound has low to moderate solubility in water and is likely miscible with common organic solvents like ethanol and acetone.

Experimental Protocols for Solubility Determination

For precise applications, experimental determination of solubility is recommended. The following are detailed protocols that can be adapted for this compound.

This method provides a rapid assessment of miscibility.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes

-

This compound

-

Solvent of interest

Procedure:

-

Add 2 mL of the chosen solvent to a clean, dry test tube.

-

Incrementally add this compound in 0.5 mL portions, stoppering and vortexing the test tube after each addition.

-

Observe the mixture for homogeneity (a single clear phase), immiscibility (two distinct layers), or partial miscibility (cloudiness or separation upon standing).

-

Record the approximate volume of this compound that dissolves to classify it as miscible, partially miscible, or immiscible.

This is a standard method for determining the equilibrium solubility.

Materials:

-

This compound

-

Solvent of interest

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of an undissolved phase of this compound is crucial.

-

Place the flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the phases to separate.

-

Carefully withdraw a known volume of the supernatant (the solvent layer) using a syringe fitted with a chemically resistant filter to remove any undissolved droplets.

-

-

GC Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the filtered sample by GC-FID or GC-MS. A suitable column would be a polar capillary column (e.g., DB-WAX or similar).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the solubility at that temperature.

-

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of catalysts. Understanding its degradation pathways is essential for storage, handling, and application in chemical synthesis.

Hydrolytic Stability

This compound undergoes hydrolysis under both acidic and basic conditions to yield allyl alcohol, methanol, and carbon dioxide. The rate of hydrolysis is significantly dependent on pH and temperature. Generally, the hydrolysis is faster under basic conditions.

While specific kinetic data for this compound is not available, studies on other simple organic carbonates show a U-shaped pH-rate profile, with the minimum rate in the neutral pH range and increased rates at both low and high pH.

Thermal Stability

Thermal decomposition of this compound becomes significant at temperatures exceeding 200 °C. The decomposition can proceed through various radical and ionic pathways, leading to a complex mixture of products. Studies on similar short-chain alkyl carbonates suggest that thermal decomposition can occur via a retro-ene reaction to produce an alkene, an alcohol, and carbon dioxide.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should follow established guidelines, such as those from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2) for new drug substances.

Forced degradation studies are conducted under stressed conditions to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Analytical instrumentation (e.g., GC-MS, HPLC-UV/MS)

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified period.

-

Basic Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., 40 °C) for a specified period.

-

Oxidative Degradation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose solid or liquid this compound to high temperatures (e.g., in 25°C increments starting from 50°C) in a controlled oven.

-

Photostability: Expose this compound to light according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method (e.g., GC-MS) to identify and quantify the parent compound and any degradation products.

A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of the volatile this compound and its potential degradation products.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

Procedure:

-

Prepare samples by dissolving them in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Identify this compound and its degradation products by comparing their retention times and mass spectra to reference standards or by interpreting the fragmentation patterns.

Visualizations

Palladium-Catalyzed Decarboxylative Allylation

This compound is a key reagent in palladium-catalyzed decarboxylative allylation reactions. The following diagram illustrates the catalytic cycle for the reaction of a β-keto ester with this compound.[5][6][7][8]

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the chemical stability of a substance like this compound, based on ICH guidelines.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While specific quantitative data is sparse, reasonable estimations can be made based on structurally related compounds. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters for their specific applications. A thorough understanding and experimental verification of solubility and stability are crucial for the successful and safe implementation of this compound in research, development, and manufacturing processes.

References

- 1. Diethyl carbonate - Wikipedia [en.wikipedia.org]

- 2. Dimethyl carbonate - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]

- 5. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermochemical Properties of Allyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of allyl methyl carbonate. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental protocols for determining these properties, drawing on methodologies applied to analogous organic carbonates. Additionally, it details relevant reaction pathways, offering insights into the chemical behavior of this compound.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][3] |

| Boiling Point | 131 °C at 760 mmHg | [1] |

| 59-60 °C at 35 mmHg | [2][3] | |

| Density | 1.022 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.406 | [2][3] |

| Vapor Pressure | 5.4 mmHg at 25°C | [2] |

| Flash Point | 33.9 °C (closed cup) | [1] |

Experimental Protocols for Thermochemical Property Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic carbonates like this compound.

The standard molar enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. For organic carbonates, this is typically determined using combustion calorimetry.[4][5]

Experimental Protocol:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.[6]

-

Calorimeter Setup: The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known volume of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.[6]

-

Combustion: The sample is ignited via an electrical fuse. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components, causing a temperature rise.

-

Temperature Measurement: The final equilibrium temperature of the water is meticulously recorded.

-

Calculation:

-

The heat capacity of the calorimeter (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

The heat released by the combustion of the sample (q_comb) is calculated from the measured temperature change (ΔT) and C_cal.

-

Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances.

-

The standard internal energy of combustion (ΔcU°) is determined.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

-

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and thermally stable solids.[8][9]

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan of the same type serves as the reference.[10]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) across the desired temperature range. The cell is purged with an inert gas, such as nitrogen.[8][10]

-

Data Collection: Three separate runs are performed under the identical temperature program:

-

Baseline Run: Both the sample and reference holders are empty to determine the baseline heat flow difference.[10]

-

Reference Standard Run: A standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan.[8]

-

Sample Run: The this compound sample is placed in the sample pan.

-

-

Calculation: The difference in heat flow between the sample and the reference is measured as a function of temperature. By comparing the heat flow required to heat the sample with that required to heat the sapphire standard, and accounting for the baseline, the specific heat capacity of the this compound can be calculated at various temperatures.[11]

The enthalpy of vaporization (ΔvapH°) can be determined from the temperature dependence of the vapor pressure, which is often measured using the transpiration method for low-volatility substances.[4][5]

Experimental Protocol:

-

Apparatus Setup: The transpiration apparatus consists of a temperature-controlled saturator cell containing the liquid this compound sample. An inert carrier gas (e.g., nitrogen or argon) is passed through the system at a precisely controlled, slow flow rate.[12][13]

-

Saturation: The carrier gas flows over or through the liquid sample, becoming saturated with its vapor at the given temperature. The flow rate must be within a specific range to ensure saturation without causing aerosol formation.[12]

-

Condensation and Measurement: The gas-vapor mixture exits the saturator and passes through a condenser or a collection trap cooled to a temperature where the vapor condenses. The amount of condensed this compound is determined by measuring the mass change of the trap or the mass loss of the saturator.[12][14]

-

Vapor Pressure Calculation: The partial pressure of the substance at that temperature is calculated from the amount of transported vapor, the volume of the carrier gas, and the total pressure.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[15]

Reaction Pathways and Mechanisms

This compound is a versatile molecule involved in several important organic reactions.

One common synthetic route is through transesterification.

Caption: Synthesis of this compound via Transesterification.[1]

Another method involves the reaction of allyl alcohol with methyl chloroformate.

Caption: Synthesis from Allyl Alcohol and Methyl Chloroformate.[1]

This compound is a key reagent in palladium-catalyzed decarboxylative allylation reactions, providing an efficient route to α-allyl ketones.[1]

Caption: Mechanism of Decarboxylative Allylation.[1]

While specific studies on the thermal decomposition of pure this compound are not detailed in the provided search results, the decomposition of related organic carbonates in contexts like lithium-ion battery electrolytes suggests that at elevated temperatures, cleavage of C-O bonds can occur, potentially leading to the formation of various smaller molecules and oligomers.[16][17][18] The presence of the allyl group might introduce additional decomposition pathways, such as rearrangements or radical reactions, compared to saturated analogues.[19]

Caption: Postulated General Thermal Decomposition Pathways.

References

- 1. Buy this compound | 35466-83-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 炭酸アリルメチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic carbonates: experiment and ab initio calculations for prediction of thermochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopchem.education [biopchem.education]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. arxiv.org [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

The Genesis of Allyl Methyl Carbonate: A Technical Guide to its Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and seminal synthetic routes of allyl methyl carbonate, a versatile reagent in modern organic chemistry. While historical records point to early 20th-century origins, this document focuses on the well-documented and reproducible synthetic methodologies that have become the foundation for its contemporary applications. We provide a comparative analysis of key synthetic protocols, quantitative data, and visual representations of the chemical pathways.

Historical Context: An Elusive First Synthesis

Key Synthetic Methodologies

The preparation of this compound is primarily achieved through three main synthetic strategies:

-

Transesterification of Dimethyl Carbonate with Allyl Alcohol: A widely used and efficient method involving the exchange of the methoxy group of dimethyl carbonate with an allyloxy group.

-

Reaction of Allyl Chloride with Dimethyl Carbonate: An alternative route utilizing a different allyl source.

-

Direct Esterification of Allyl Alcohol with Methyl Chloroformate: A classic approach for the formation of carbonate esters.

Below, we provide detailed experimental protocols for the first two methods, for which specific procedural information is well-documented.

Experimental Protocol 1: Synthesis via Transesterification

This procedure, adapted from established chemical literature, details the synthesis of this compound from allyl alcohol and dimethyl carbonate using a potassium carbonate catalyst.[1]

Reaction Scheme:

Materials and Equipment:

-

5-liter four-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Short column packed with silica gel

-

Distillation apparatus

-

Allyl alcohol (422 g, 7.27 mol)

-

Dimethyl carbonate (2120 g, 23.6 mol)

-

Potassium carbonate (1.0 g, 7.3 mmol)

Procedure:

-

Charge the 5-liter four-necked flask with allyl alcohol (422 g), dimethyl carbonate (2120 g), and potassium carbonate (1.0 g).

-

Assemble the flask with a reflux condenser and a mechanical stirrer.

-

Heat the reaction mixture to 90°C under reflux with continuous agitation.

-

Continuously remove the methanol byproduct as it is formed to drive the equilibrium towards the product.

-

Maintain the reaction at 90°C for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the potassium carbonate catalyst by passing the crude reaction mixture through a short column of silica gel.

-

Purify the resulting filtrate by distillation to obtain this compound.

Experimental Protocol 2: Synthesis from Allyl Chloride

This method utilizes allyl chloride and dimethyl carbonate in the presence of a polymeric catalyst.

Reaction Scheme:

Materials and Equipment:

-

High-pressure reactor

-

Filtration apparatus

-

Distillation apparatus

-

Polystyrene-bound benzyl-tri-n-butylphosphonium chloride (15 g)

-

Allyl chloride (76.5 g, 1.0 mol)

-

Dimethyl carbonate (90.0 g, 1.0 mol)

-

p-Methoxyphenol (0.5 g, 0.004 mol)

-

Carbon dioxide (gas)

Procedure:

-

Combine the polymeric catalyst (15 g), allyl chloride (76.5 g), dimethyl carbonate (90.0 g), and p-methoxyphenol (0.5 g) in a high-pressure reactor.

-

Pressurize the reactor with carbon dioxide to 600 psi.

-

Heat the reactor to 150°C for 6 hours.

-

After the reaction period, cool the reactor to room temperature and vent the excess pressure.

-

Separate the catalyst from the reaction mixture by filtration.

-

Isolate the this compound from the filtrate by distillation. This method also produces diallyl carbonate as a byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic methods, providing a basis for comparison.

| Parameter | Synthesis via Transesterification[1] | Synthesis from Allyl Chloride |

| Reactants | Allyl alcohol, Dimethyl carbonate | Allyl chloride, Dimethyl carbonate |

| Catalyst | Potassium carbonate | Polystyrene-bound benzyl-tri-n-butylphosphonium chloride |

| Solvent | None (excess Dimethyl carbonate) | None |

| Temperature | 90°C | 150°C |

| Pressure | Atmospheric | 600 psi CO₂ |

| Reaction Time | 10 hours | 6 hours |

| Yield of this compound | Not specified, but described as obtainable | 23.8% |

| Byproducts | Methanol | Diallyl carbonate (2.0% yield), Methyl chloride |

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is provided below.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 131°C |

| Density | 1.022-1.03 g/mL |

| Refractive Index | 1.4050-1.4090 |

| Flash Point | 33°C |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Caption: General signaling pathway for the direct esterification of allyl alcohol.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Allylation Using Allyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This reaction involves the substitution of a leaving group at an allylic position with a nucleophile, catalyzed by a palladium complex.[1] Allyl methyl carbonate is a widely used and efficient allylating agent in these transformations due to the mild reaction conditions and the formation of innocuous byproducts.[4] The versatility of this reaction allows for the use of a broad range of nucleophiles, including stabilized carbanions, enolates, amines, and phenols.[2][3]

The reaction typically proceeds via the formation of a η³-allylpalladium(II) complex after oxidative addition of a palladium(0) species to the allylic substrate.[1][3] Subsequent nucleophilic attack on this intermediate, followed by reductive elimination, yields the allylated product and regenerates the palladium(0) catalyst.[3] The introduction of chiral phosphine ligands has enabled the development of highly enantioselective variants, making it a powerful tool in the asymmetric synthesis of complex molecules, including pharmaceutical intermediates and natural products.[1][5]

Reaction Mechanism: The Tsuji-Trost Catalytic Cycle

The catalytic cycle of the palladium-catalyzed allylation with this compound involves several key steps:

-

Coordination: The palladium(0) catalyst coordinates to the double bond of the this compound.[1][3]

-

Oxidative Addition (Ionization): The palladium(0) undergoes oxidative addition, displacing the methyl carbonate leaving group to form a cationic η³-allylpalladium(II) complex.[1][3]

-

Nucleophilic Attack: The nucleophile attacks the allylic carbon of the η³-allylpalladium(II) complex. The mode of attack can differ for "soft" and "hard" nucleophiles.[3]

-

Reductive Elimination: This step forms the new C-Nu bond and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Drug Development

The Tsuji-Trost reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[6] Its ability to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions makes it suitable for late-stage functionalization and the construction of key intermediates for pharmaceuticals.[1] For example, this methodology has been applied to the synthesis of intermediates for antiviral drugs like Pibrentasvir and various kinase inhibitors.[7] The enantioselective variants are particularly important for producing chiral molecules with specific biological activities.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Allylation

This protocol provides a general method for the allylation of a carbon-based nucleophile using this compound. The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, may require optimization for different substrates.

Materials:

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

-

Ligand (e.g., PPh₃, dppe, (S,S)-Trost ligand for asymmetric reactions)

-

This compound

-

Nucleophile (e.g., dimethyl malonate, β-ketoester)

-

Base (if required, e.g., NaH, K₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., THF, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the palladium precursor and the ligand.

-

Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.

-

If the nucleophile requires deprotonation, it should be treated with a suitable base in a separate flask before being added to the catalyst mixture. For active methylene compounds, the base can sometimes be added directly to the reaction mixture.

-

Add the nucleophile to the catalyst solution, followed by the this compound.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC/LC-MS.

-

Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired allylated product.

Data Presentation

The following tables summarize representative examples of palladium-catalyzed allylation using this compound with various nucleophiles.

Table 1: Allylation of Carbon Nucleophiles

| Entry | Nucleophile | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Dimethyl Malonate | Pd(PPh₃)₄ | - | DMF | 100 | Good to High | [8] |

| 2 | 1-Hexyne | Pd(dba)₂ | PPh₃ | Acetonitrile | 100 | 85 | [4] |

| 3 | Indoles | Pd₂(dba)₃·CHCl₃ | (S,S)-Trost Ligand | CH₂Cl₂ | rt | up to 96 | [9] |

Table 2: Asymmetric Allylation of Carbonyl Compounds

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |

| 1 | Allyl Enol Carbonates | [Pd₂(dba)₃]/P,N Ligand | Toluene | 25-50 | 70-95 | 80-97 | [5] |

| 2 | α-Tertiary Ketones | [(η³-C₃H₅)PdCl]₂/(R,R)-Trost Ligand | CH₂Cl₂ | rt | 75-98 | 85-97 | [5] |

| 3 | 1,3-Diphenylallyl Carbonate | [Pd₂(dba)₃]/Chiral Ligand | THF | rt | 98 | 92 | [10] |

Table 3: Allylation of Heteroatom Nucleophiles

| Entry | Nucleophile | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Primary Alkyl Amines | [Pd₂(dba)₃]/Monophosphoramidite | - | - | Dioxane | 80 | up to 95 | [9] |

| 2 | Anilines | [Pd₂(dba)₃]/Monophosphoramidite | - | - | Dioxane | 100 | up to 98 | [9] |

| 3 | Hydrazones | Pd(PPh₃)₄ | - | - | Toluene | 80 | Moderate to Excellent | [11] |

Conclusion

Palladium-catalyzed allylation using this compound is a robust and versatile method for the formation of C-C and C-heteroatom bonds. Its broad substrate scope, mild reaction conditions, and the availability of asymmetric variants make it an indispensable tool in modern organic synthesis, particularly in the field of drug discovery and development. The protocols and data presented herein provide a foundational understanding for researchers to apply and adapt this powerful reaction to their specific synthetic challenges.

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of allylated quinolines/isoquinolines via palladium-catalyzed cyclization–allylation of azides and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates: synthesis of functionalized hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Allyl Methyl Carbonate as a Versatile Allylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl carbonate has emerged as a highly effective and versatile reagent for the introduction of the allyl group in a variety of organic transformations. Its utility is most prominently featured in palladium-catalyzed reactions, where it serves as an excellent electrophile in allylic substitution reactions.[1][2] This preference stems from the mild reaction conditions under which it activates, forming a π-allylpalladium intermediate, and the generation of innocuous byproducts (methanol and carbon dioxide). These characteristics make this compound a valuable tool in the synthesis of complex molecules, including intermediates for pharmaceuticals and agrochemicals.[1] This document provides an overview of its key applications, detailed experimental protocols for representative transformations, and a summary of relevant performance data.

Key Applications

This compound is a cornerstone reagent in several high-impact synthetic methodologies:

-

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA): This powerful method allows for the enantioselective formation of α-quaternary or α-tertiary ketones from allyl enol carbonates.[3][4] The reaction proceeds under neutral conditions and demonstrates high chemo-, regio-, and enantioselectivity.[3]

-

Synthesis of Allylated Heterocycles: this compound is employed in the efficient, one-step synthesis of allylated quinolines and isoquinolines through a palladium-catalyzed cyclization-allylation of azides.[1][5]

-

Tsuji-Trost Allylic Alkylation: As a classic leaving group precursor in the Tsuji-Trost reaction, this compound enables the allylation of a wide range of soft nucleophiles, including active methylene compounds, enolates, amines, and phenols.[6][7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of an Allyl Enol Carbonate

This protocol describes the enantioselective synthesis of 2-allyl-2-methylcyclohexanone, a ketone bearing an α-quaternary center, adapted from detailed studies on DAAA reactions.[3][4]

Reaction Scheme:

(An image of the reaction scheme for the DAAA of 2-methylcyclohexanone enol carbonate would be placed here)

Materials:

-

Allyl enol carbonate of 2-methylcyclohexanone

-

[(η³-C₃H₅)PdCl]₂ (palladium allyl chloride dimer)

-

(R,R)-L4 ligand (a specific chiral ligand, the structure of which would be provided)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a glovebox or under an inert atmosphere, add [(η³-C₃H₅)PdCl]₂ (2.5 mol%) and the chiral ligand (5.5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Add anhydrous toluene to dissolve the catalyst and ligand.

-

Add the allyl enol carbonate of 2-methylcyclohexanone (1.0 equiv) to the reaction mixture.

-

Seal the vessel and stir the reaction mixture at 23 °C for 20 hours.

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired product.

Workflow Diagram:

Protocol 2: Synthesis of Allylated Quinolines

This protocol outlines a one-step synthesis of allylated quinolines from azides and this compound, based on a palladium-catalyzed cyclization-allylation strategy.[1][5]

Reaction Scheme:

(An image of the reaction scheme for the synthesis of an allylated quinoline would be placed here)

Materials:

-

Substituted azide precursor

-

This compound

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

-

K₃PO₄ (potassium phosphate) or NaOAc (sodium acetate)

-

DMF (dimethylformamide), anhydrous

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To an oven-dried reaction flask, add the azide precursor (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF, followed by this compound (1.5 equiv).

-

Heat the reaction mixture to 100 °C and stir for the time indicated by TLC analysis for reaction completion.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Diagram:

Protocol 3: General Tsuji-Trost Allylation of a Soft Nucleophile

This protocol provides a general procedure for the palladium-catalyzed allylation of a soft nucleophile, such as dimethyl malonate, using this compound.

Reaction Scheme:

(An image of the general Tsuji-Trost reaction scheme would be placed here)

Materials:

-

Dimethyl malonate (or other suitable soft nucleophile)

-

This compound

-

Pd(PPh₃)₄

-

A suitable base (e.g., t-BuOK, NaH)

-

THF (tetrahydrofuran), anhydrous

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a suspension of the base (e.g., t-BuOK, 2.0 equiv) in dry THF, add the nucleophile (e.g., dimethyl malonate, 2.2 equiv) dropwise at 0 °C under an argon atmosphere.

-

Allow the mixture to warm to room temperature and stir for 10 minutes.

-

Add Pd(PPh₃)₄ (5 mol%) in one portion.

-

Add a solution of this compound (1.0 equiv) in THF dropwise.

-

Heat the reaction mixture to 50 °C and stir for 12 hours, or until completion as monitored by TLC.

-

Cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Data Summary

The following tables summarize representative quantitative data for the applications described above.

Table 1: Palladium-Catalyzed DAAA of Allyl Enol Carbonates [3]

| Entry | Substrate (Allyl Enol Carbonate of) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 85 | 85 |

| 2 | 2-Methyl-1-tetralone | (R,R)-L4 | Toluene | 23 | 20 | 95 | 92 |

| 3 | 2-Propylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 88 | 89 |

| 4 | Propiophenone | (R,R)-L4 | Toluene | 0 | 24 | 90 | 91 |

Table 2: Synthesis of Allylated Quinolines and Isoquinolines [5]

| Entry | Azide Substrate | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Azidobenzaldehyde | K₃PO₄ | DMF | 100 | 12 | 2-Allylquinoline | 85 |

| 2 | 2-Azidocinnamaldehyde | K₃PO₄ | DMF | 100 | 12 | 3-Allyl-2-styrylquinoline | 78 |

| 3 | 2-Azidobenzyl cyanide | NaOAc | DMF | 100 | 12 | 1-Allylisoquinoline | 82 |

| 4 | 2-(2-Azidophenyl)acetonitrile | NaOAc | DMF | 100 | 12 | 4-Allyl-2-methylquinoline | 75 |

Table 3: Tsuji-Trost Allylation with Various Nucleophiles